molecular formula C21H27ClN2O4S B4581693 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide

Cat. No. B4581693
M. Wt: 439.0 g/mol
InChI Key: HELJOAQDGUMNNB-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide is a useful research compound. Its molecular formula is C21H27ClN2O4S and its molecular weight is 439.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.1380062 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Organic Synthesis Applications : Compounds featuring sulfonyl and chlorophenyl groups, similar to the one , are often subjects of organic synthesis studies aiming to explore novel synthetic pathways or improve existing ones. For example, research on the synthesis of methyl or aryl sulfonyl hydroxy biphenyls through electrosynthesis in liquid ammonia highlights the versatility of sulfonyl groups in facilitating reactions that lead to complex organic molecules (Boy et al., 1991).

  • Molecular Structure Analysis : Studies on the crystal structure of tetrazole derivatives, which include chlorophenyl and sulfonyl components, provide insights into the spatial arrangement and potential interactions of molecules with similar structural motifs. Such analyses are crucial for understanding the physical and chemical properties of new compounds (Al-Hourani et al., 2015).

Therapeutic Applications

  • Antitumor Activity : Research into sulfonamide derivatives, particularly those with structural features similar to the glycinamide moiety, has demonstrated significant antitumor activities. These studies have led to the development of compounds that inhibit cancer cell growth and proliferation through various mechanisms, including disruption of cell cycle processes (Owa et al., 2002).

  • Osteoporosis Treatment : The exploration of sulfonamide derivatives for their potential in treating osteoporosis reveals the therapeutic relevance of such compounds. Specifically, research on N-phenyl-methylsulfonamido-acetamide derivatives, which share functional group similarities with the compound , has shown effectiveness in inhibiting osteoclast differentiation, thus presenting a promising avenue for the development of new anti-osteoporosis drugs (Cho et al., 2020).

properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O4S/c1-4-28-20-8-6-5-7-19(20)24(15-21(25)23-14-13-16(2)3)29(26,27)18-11-9-17(22)10-12-18/h5-12,16H,4,13-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELJOAQDGUMNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCCC(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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